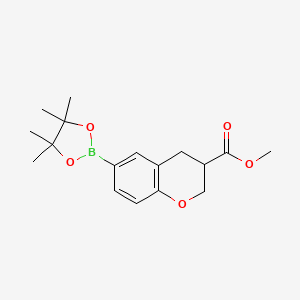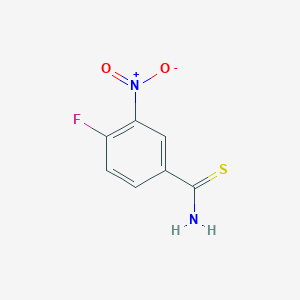
4-Fluoro-3-nitrobenzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-nitrobenzene-1-carbothioamide is an organic compound with the molecular formula C7H5FN2O2S It is a derivative of benzene, characterized by the presence of a fluoro group, a nitro group, and a carbothioamide group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide typically involves the nitration of 4-fluorobenzenethiol followed by the introduction of the carbothioamide group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-fluoro-3-nitrobenzenethiol is then reacted with thiocarbamide in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted derivatives.
Oxidation: The carbothioamide group can undergo oxidation to form sulfonamide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenoxide ions, potassium carbonate, dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 4-Fluoro-3-aminobenzene-1-carbothioamide.
Substitution: Substituted phenyl derivatives.
Oxidation: Sulfonamide derivatives.
Scientific Research Applications
4-Fluoro-3-nitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-nitrobenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro group can enhance the compound’s binding affinity to specific targets. The carbothioamide group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the carbothioamide group.
3-Fluoro-4-nitrobenzene-1-carbothioamide: Positional isomer with different substitution pattern.
4-Fluoro-3-nitrobenzenethiol: Precursor in the synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide.
Uniqueness
This compound is unique due to the presence of all three functional groups (fluoro, nitro, and carbothioamide) on the benzene ring. This combination of groups imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Properties
Molecular Formula |
C7H5FN2O2S |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-fluoro-3-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,(H2,9,13) |
InChI Key |
CYAMELQUIZWKEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


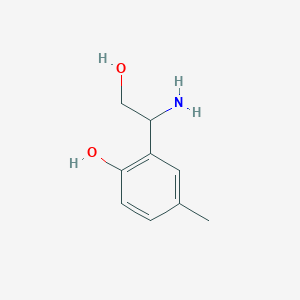
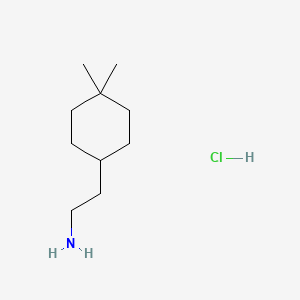
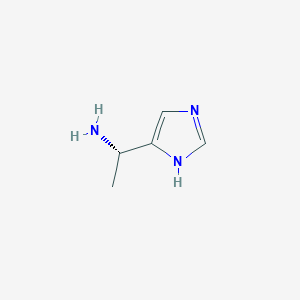
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
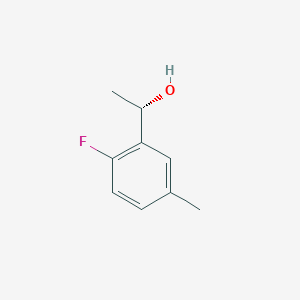
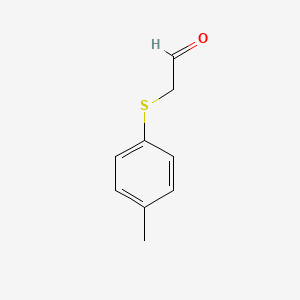
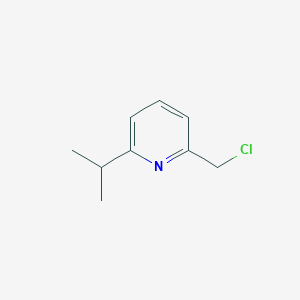
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)


![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)

